molecular formula C15H9BrClN B3185756 4-Bromo-8-chloro-2-phenylquinoline CAS No. 1189106-06-6

4-Bromo-8-chloro-2-phenylquinoline

Cat. No.: B3185756
CAS No.: 1189106-06-6
M. Wt: 318.59 g/mol
InChI Key: FVXFKUKLKLRKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-8-chloro-2-phenylquinoline is a halogenated quinoline derivative with a phenyl substituent at the 2-position. The quinoline core consists of a fused benzene and pyridine ring system, with bromine and chlorine atoms at the 4- and 8-positions, respectively. Its structural features, including halogen substituents and aromatic groups, influence its electronic properties, reactivity, and intermolecular interactions (e.g., C–H⋯π or π-stacking) .

Properties

CAS No.

1189106-06-6

Molecular Formula

C15H9BrClN

Molecular Weight

318.59 g/mol

IUPAC Name

4-bromo-8-chloro-2-phenylquinoline

InChI

InChI=1S/C15H9BrClN/c16-12-9-14(10-5-2-1-3-6-10)18-15-11(12)7-4-8-13(15)17/h1-9H

InChI Key

FVXFKUKLKLRKLA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-8-chloro-2-phenylquinoline and related quinoline derivatives:

Compound Substituents Molecular Formula Key Properties/Applications References
This compound Br (4), Cl (8), Ph (2) C₁₅H₉BrClN Potential radiopharmaceutical precursor; planar structure with weak C–H⋯π interactions
4-Bromo-8-methoxyquinoline Br (4), OMe (8) C₁₀H₈BrNO Chelating agent; coplanar non-H atoms (r.m.s. deviation 0.0242 Å); used in PET/SPECT imaging
4-Bromo-8-chloro-2-methylquinoline Br (4), Cl (8), Me (2) C₁₀H₈BrClN Methyl group reduces steric hindrance; safety data available (GHS classification)
4-Bromo-7-chloro-8-fluoro-2-phenylquinoline Br (4), Cl (7), F (8), Ph (2) C₁₅H₈BrClFN Enhanced lipophilicity; pharmaceutical applications (e.g., antimicrobial agents)
8-Bromo-4-chloro-2-methylquinoline Br (8), Cl (4), Me (2) C₁₀H₈BrClN Halogen position inversion alters electronic properties; used in heterocyclic synthesis
6-Bromo-4-chloro-2-phenylquinoline Br (6), Cl (4), Ph (2) C₁₅H₉BrClN Bromine at 6-position may enhance π-acceptor properties; explored in catalytic applications

Structural and Functional Insights

Substituent Effects on Reactivity: Bromine at the 4-position (as in the target compound) increases electrophilic substitution reactivity compared to derivatives with bromine at 6 or 8 .

Crystallographic Behavior: 4-Bromo-8-methoxyquinoline exhibits coplanar non-hydrogen atoms (r.m.s. deviation 0.0242 Å) and weak C–H⋯π interactions, while methyl or phenyl substituents alter packing efficiency .

Pharmaceutical Potential: Halogenated quinolines with phenyl groups (e.g., 4-bromo-7-chloro-8-fluoro-2-phenylquinoline) show higher lipophilicity, improving blood-brain barrier penetration for CNS-targeted drugs . Methoxy or hydroxy groups (e.g., 6-bromo-4-hydroxy-8-methyl-2-phenylquinoline) enhance chelation properties for metal-binding therapeutics .

Safety and Handling: Methyl-substituted derivatives (e.g., 4-bromo-8-chloro-2-methylquinoline) have documented safety protocols under GHS guidelines, whereas phenyl analogs may require specialized handling due to increased toxicity risks .

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